4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride
Description
Properties
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS.ClH/c1-8(2,3)6-5-11-7(4-9)10-6;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHYYNZOHXJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Preparation Methods for Thiazole Derivatives
Thiazole derivatives are typically synthesized through condensation reactions involving thioamides or thioureas with halocarbonyl compounds. For compounds like 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, the synthesis might involve several steps:
- Synthesis of Thioamide or Thiourea Precursors : These are often prepared by reacting amines with thiocarbonyl compounds.
- Condensation Reaction : The thioamide or thiourea is then condensed with a halocarbonyl compound to form the thiazole ring.
- Chloromethylation : Introduction of the chloromethyl group can be achieved through chloromethylation reactions using chloromethylating agents like chloromethyl ether or chloromethyl chloride.
- Salt Formation : The final step involves converting the thiazole derivative into its hydrochloride salt.
Challenges and Considerations
- Yield and Purity : Achieving high yields and purity is crucial. This may require optimizing reaction conditions and purification methods.
- Safety and Environmental Impact : Handling chloromethylating agents and HCl requires proper safety precautions. The process should also aim to minimize waste and environmental impact.
- Scalability : For industrial applications, the synthesis method must be scalable while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiazoles or modified thiazole rings.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride is its potential antimicrobial properties. Research indicates that thiazole derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that compounds containing the thiazole moiety can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibacterial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride | Staphylococcus aureus | 0.5 µg/mL |
| Novel thiazole derivatives | Escherichia coli | 1.0 µg/mL |
| Thiazole-integrated pyridine hybrids | Pseudomonas aeruginosa | 0.8 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Several studies have synthesized thiazole derivatives that demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The presence of specific substituents on the thiazole ring has been correlated with enhanced anticancer activity .
Case Study: Anticancer Activity Evaluation
A recent study evaluated a series of thiazole derivatives against MCF-7 and HepG2 cell lines. Among these, a derivative featuring a chlorine substituent exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Antifungal Applications
Thiazole derivatives have also shown promise as antifungal agents. Research into novel compounds has revealed that certain thiazoles possess activity against fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride | Candida albicans | 0.25 µg/mL |
| Novel thiazole derivatives | Aspergillus niger | 0.5 µg/mL |
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of thiazole derivatives is crucial for optimizing their biological activities. The introduction of various substituents on the thiazole ring can significantly influence their pharmacological properties. For example, modifications at the 2-position or the introduction of electron-withdrawing groups have been shown to enhance both antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to modifications that affect biological activity. The thiazole ring may also interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The tert-butyl group significantly impacts the compound’s steric and electronic profile. Below is a comparison with similar thiazole derivatives:
| Compound Name | CAS Number | Substituents | Melting Point (°C) | Molecular Weight | Purity (%) | Price (JPY/1g) |
|---|---|---|---|---|---|---|
| 4-tert-Butyl-2-(chloromethyl)-1,3-thiazole HCl | Not specified | 4-tert-Butyl, 2-chloromethyl | Not reported | Not available | 95%+ | Not listed |
| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | 4-(Chloromethyl)phenyl | 67–69 | ~223.7 | 97 | 66,900 |
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | 2-phenyl, 4-chloromethyl | 49–50 | ~195.7 | 97 | Not listed |
| 4-(Chloromethyl)-2-methyl-1,3-thiazole HCl | 77470-53-2 | 2-methyl, 4-chloromethyl | Not reported | 184.08 | Tech. grade | Not listed |
Key Observations :
- Steric Effects : The tert-butyl group in the target compound introduces steric bulk, likely reducing crystallinity compared to phenyl or methyl substituents (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole, MP = 49–50°C) .
- Solubility : The tert-butyl group’s hydrophobicity may lower aqueous solubility but enhance lipid membrane permeability compared to analogs with polar substituents .
Biological Activity
4-tert-Butyl-2-(chloromethyl)-1,3-thiazole hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole ring with a chloromethyl group, which is crucial for its reactivity. The thiazole moiety is known for its ability to interact with various biological targets, while the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially modifying their function.
Antimicrobial Activity
Research has indicated that 4-tert-butyl-2-(chloromethyl)-1,3-thiazole hydrochloride exhibits notable antimicrobial properties. In several studies, it has been tested against various bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) Values :
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance:
- Case Study : A study demonstrated that derivatives of thiazole compounds, including the target compound, exhibited cytotoxic effects against several cancer cell lines, including prostate and melanoma cells. The IC50 values ranged from 0.7 to 1.0 μM, indicating significant antiproliferative activity .
The mechanism through which 4-tert-butyl-2-(chloromethyl)-1,3-thiazole hydrochloride exerts its biological effects involves:
- Covalent Bond Formation : The chloromethyl group can react with nucleophiles in biological molecules, leading to modifications that alter their function.
- Target Interaction : The thiazole ring may interact with specific enzymes or receptors involved in critical biochemical pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives:
| Compound | Substituent | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | Phenyl | 0.23 | Moderate |
| Compound B | Methyl | 0.47 | Low |
| Compound C | Chlorine | 0.94 | Low |
This table illustrates how variations in substituents affect antimicrobial potency .
Q & A
Basic: What are the recommended synthetic routes for 4-tert-butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis of thiazole derivatives typically involves cyclization or alkylation reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-halo ketones and thioureas . For chloromethyl substitution, direct alkylation of pre-formed thiazole intermediates with chloromethylating agents (e.g., chloromethyl ethers or chloroiodomethane) is common. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ or NaH) critically affect yield and purity. A study on analogous compounds reported a 72% yield using DMF at 80°C with K₂CO₃, while THF at 60°C yielded 58% due to incomplete alkylation .
Table 1: Example reaction conditions for chloromethylation of thiazole derivatives
| Substrate | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 4-tert-Butyl-1,3-thiazole | DMF | 80 | K₂CO₃ | 72 | 97 | |
| 2-Phenyl-1,3-thiazole | THF | 60 | NaH | 58 | 95 |
Advanced: How can conflicting crystallographic data for thiazole derivatives be resolved?
Answer:
Crystallographic discrepancies often arise from conformational flexibility or disordered substituents. For 4-tert-butyl-2-(chloromethyl)-1,3-thiazole hydrochloride, compare bond lengths and angles with structurally similar compounds. For instance, the C-Cl bond in chloromethyl-thiazoles typically ranges from 1.76–1.79 Å, while tert-butyl C-C bonds average 1.54 Å . If deviations exceed 0.02 Å, re-examine data collection parameters (e.g., resolution, temperature) or refine disorder models. A study on 4-(chloromethyl)-2-methylthiazole hydrochloride resolved Cl-atom disorder using SHELXL refinement, improving the R-factor from 0.08 to 0.05 .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H NMR distinguishes tert-butyl (δ 1.3–1.4 ppm, singlet) and chloromethyl (δ 4.5–4.7 ppm, singlet) groups. ¹³C NMR confirms thiazole ring carbons (δ 150–160 ppm for C2) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water (70:30) achieve >98% purity. The molecular ion [M+H]⁺ for C₈H₁₃Cl₂N₂S is observed at m/z 227.15 .
- X-ray crystallography : Resolves stereoelectronic effects of the tert-butyl group and chloromethyl orientation .
Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The tert-butyl group exerts steric hindrance, slowing SN2 reactions at the chloromethyl site. Computational studies (DFT) on analogous compounds show a 15–20% reduction in reaction rate compared to unsubstituted thiazoles. However, the bulky group stabilizes transition states in SN1 mechanisms by +3.2 kcal/mol due to hyperconjugation . Experimental data from hydrolysis studies (pH 7.4, 37°C) confirm a 1.5-fold longer half-life for tert-butyl derivatives vs. methyl analogs .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is hygroscopic and prone to hydrolysis of the chloromethyl group. Store under inert gas (N₂ or Ar) at −20°C in amber vials. Degradation studies show <5% decomposition after 6 months under these conditions, vs. 25% decomposition at 25°C with ambient humidity . For long-term storage, lyophilization with desiccants (e.g., silica gel) is recommended.
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer:
Key modifications include:
- Chloromethyl replacement : Substitution with bromomethyl increases electrophilicity but reduces solubility.
- tert-butyl substitution : Smaller groups (e.g., isopropyl) improve solubility but reduce steric shielding.
A study on antifungal thiazoles found EC₅₀ values of 2.1 µM for the tert-butyl derivative vs. 5.8 µM for the methyl analog, highlighting the role of bulkiness in target binding .
Table 2: SAR of thiazole derivatives against Candida albicans
| Substituent | EC₅₀ (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| tert-Butyl | 2.1 | 0.8 | |
| Isopropyl | 3.5 | 1.5 | |
| Methyl | 5.8 | 2.2 |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example, the chloromethyl group forms a halogen bond with Thr105 in fungal CYP51 (binding energy −8.2 kcal/mol), while the tert-butyl group occupies a hydrophobic pocket . QSAR models incorporating logP and polar surface area (PSA) predict bioavailability (logP = 2.3, PSA = 45 Ų for this compound) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
